molecular formula C11H15ClN2O B1423978 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine CAS No. 1219967-41-5

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Cat. No.: B1423978
CAS No.: 1219967-41-5
M. Wt: 226.7 g/mol
InChI Key: ZODBSQFGZYSBRM-UHFFFAOYSA-N
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Description

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ultrasound-Assisted Synthesis

One of the applications of related compounds is in the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines, which are potential corrosion inhibitors for mild steel in acidic environments. This process involves using ultrasonic irradiation in aqueous medium with p-TSA as a catalyst, demonstrating the utility of these compounds in chemical synthesis and industrial applications (Dandia et al., 2013).

Pharmaceutical Development

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine derivatives have been identified as potential selective brain penetrant PDE9A inhibitors. These compounds have been used in the development of treatments for cognitive disorders, showcasing their importance in pharmaceutical research and development (Verhoest et al., 2012).

Polynucleotide Analogues

These compounds have been used in the synthesis of new monomers and copolymerization with maleic anhydride, resulting in polynucleotide analogues. These analogues have shown properties similar to natural polynucleotides, indicating their potential in biopolymer and genetic engineering research (Han et al., 1996).

Catalysis

Related compounds have been involved in the FeCl3-catalyzed Prins cyclization reaction, demonstrating their use in catalytic processes for synthesizing various chemical structures. This highlights their role in facilitating complex chemical reactions (Cheng et al., 2013).

Synthesis of Alkylated Compounds

Compounds similar to this compound have been used in the lithiation process to create new intermediates for the synthesis of various alkylated compounds. This indicates their utility in organic synthesis and the development of new chemical entities (Ibrahim et al., 2011).

Properties

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-2-1-3-11(14-10)13-8-9-4-6-15-7-5-9/h1-3,9H,4-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODBSQFGZYSBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.